1-Methoxy-2-nitro-3-(propan-2-yloxy)benzene
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Overview
Description
1-Methoxy-2-nitro-3-(propan-2-yloxy)benzene: is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol It is a derivative of benzene, characterized by the presence of methoxy, nitro, and propan-2-yloxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-nitro-3-(propan-2-yloxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or acid catalyst.
Major Products Formed
Reduction: 1-Methoxy-2-amino-3-(propan-2-yloxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Medicine: Exploration of its derivatives for pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Use as a precursor in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-nitro-3-(propan-2-yloxy)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methoxy and propan-2-yloxy groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved would vary based on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-nitrobenzene: Lacks the propan-2-yloxy group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Nitro-3-(propan-2-yloxy)benzene: Lacks the methoxy group, which can affect its electronic properties and reactivity.
1-Methoxy-3-(propan-2-yloxy)benzene:
Uniqueness
1-Methoxy-2-nitro-3-(propan-2-yloxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic and research applications where these combined properties are advantageous.
Properties
IUPAC Name |
1-methoxy-2-nitro-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7(2)15-9-6-4-5-8(14-3)10(9)11(12)13/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTLCUWEBIXRDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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